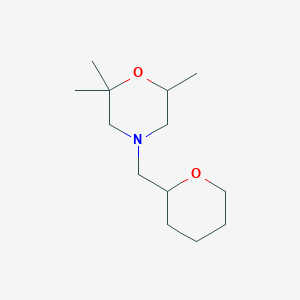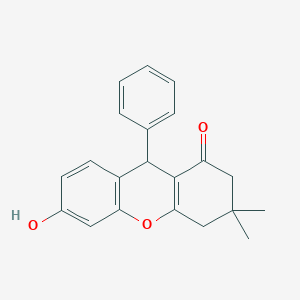
2,2,6-Trimethyl-4-(oxan-2-ylmethyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,6-Trimethyl-4-(oxan-2-ylmethyl)morpholine, also known as TOMM, is a heterocyclic organic compound. It is a morpholine derivative that has a unique structure with a cyclic ether group. TOMM has gained significant attention in scientific research due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of 2,2,6-Trimethyl-4-(oxan-2-ylmethyl)morpholine is not fully understood. However, it is believed that 2,2,6-Trimethyl-4-(oxan-2-ylmethyl)morpholine exerts its biological effects by interacting with specific protein targets in the body. 2,2,6-Trimethyl-4-(oxan-2-ylmethyl)morpholine has been shown to inhibit the activity of certain enzymes and receptors, which can lead to various physiological effects.
Biochemical and Physiological Effects:
2,2,6-Trimethyl-4-(oxan-2-ylmethyl)morpholine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2,2,6-Trimethyl-4-(oxan-2-ylmethyl)morpholine can inhibit the proliferation of cancer cells and induce apoptosis. 2,2,6-Trimethyl-4-(oxan-2-ylmethyl)morpholine has also been shown to have anti-inflammatory effects and can protect against oxidative stress. In animal studies, 2,2,6-Trimethyl-4-(oxan-2-ylmethyl)morpholine has been shown to improve cognitive function and reduce the risk of cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2,2,6-Trimethyl-4-(oxan-2-ylmethyl)morpholine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in high yield. 2,2,6-Trimethyl-4-(oxan-2-ylmethyl)morpholine is also stable under various conditions and can be stored for extended periods. However, 2,2,6-Trimethyl-4-(oxan-2-ylmethyl)morpholine has some limitations, including its potential toxicity and limited solubility in water.
Zukünftige Richtungen
There are several future directions for research on 2,2,6-Trimethyl-4-(oxan-2-ylmethyl)morpholine. One potential area of research is the development of 2,2,6-Trimethyl-4-(oxan-2-ylmethyl)morpholine-based drugs for the treatment of various diseases. Further studies are also needed to understand the mechanism of action of 2,2,6-Trimethyl-4-(oxan-2-ylmethyl)morpholine and its potential protein targets. Additionally, research is needed to explore the potential use of 2,2,6-Trimethyl-4-(oxan-2-ylmethyl)morpholine in materials science and other fields.
Synthesemethoden
2,2,6-Trimethyl-4-(oxan-2-ylmethyl)morpholine can be synthesized through various methods, including the reaction of morpholine with 2,2,6-trimethyl-4-chlorobutyric acid or the reaction of morpholine with 2,2,6-trimethyl-4-hydroxybutyric acid followed by the protection of the hydroxyl group with an oxan-2-ylmethyl group. The synthesis of 2,2,6-Trimethyl-4-(oxan-2-ylmethyl)morpholine is relatively simple and can be achieved with high yield.
Wissenschaftliche Forschungsanwendungen
2,2,6-Trimethyl-4-(oxan-2-ylmethyl)morpholine has been extensively studied for its potential applications in various fields. In pharmaceutical research, 2,2,6-Trimethyl-4-(oxan-2-ylmethyl)morpholine has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. 2,2,6-Trimethyl-4-(oxan-2-ylmethyl)morpholine has also been studied for its potential use as an agrochemical to protect crops from pests and diseases.
Eigenschaften
IUPAC Name |
2,2,6-trimethyl-4-(oxan-2-ylmethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2/c1-11-8-14(10-13(2,3)16-11)9-12-6-4-5-7-15-12/h11-12H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCJBAAPTAWMBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)(C)C)CC2CCCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,6-Trimethyl-4-(oxan-2-ylmethyl)morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-butan-2-ylphenyl)-2-[(2,3-dimethylcyclohexyl)amino]propanamide](/img/structure/B7535210.png)
![2-(Oxolan-2-ylmethoxy)-1-[4-(2-phenylacetyl)piperazin-1-yl]propan-1-one](/img/structure/B7535222.png)
![1-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl)-3-(3-fluorophenyl)-2-methylpropan-1-one](/img/structure/B7535225.png)
![2-[(3,4-dichlorophenyl)sulfonylamino]-N-(2-ethoxyphenyl)-4-methylsulfanylbutanamide](/img/structure/B7535230.png)
![1-Cyclohexyl-3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B7535238.png)
![3-(3-Fluorophenyl)-2-methyl-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propan-1-one](/img/structure/B7535244.png)
![3-(3-Fluorophenyl)-2-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propan-1-one](/img/structure/B7535247.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7535256.png)

![1-[4-(4-Hydroxypiperidin-1-yl)phenyl]-3-(4-methoxy-1,3-benzothiazol-2-yl)urea](/img/structure/B7535264.png)
![1-[4-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperazin-1-yl]-2-(3-methoxyphenyl)ethanone](/img/structure/B7535265.png)
![Methyl 4-[[1-(2-fluoroanilino)-1-oxopropan-2-yl]amino]benzoate](/img/structure/B7535272.png)
![1-[4-(2,5-Difluorobenzoyl)piperazin-1-yl]-2-(3,5-dimethylphenoxy)ethanone](/img/structure/B7535274.png)
![1-Methyl-1-[(2-methylphenyl)methyl]-3-(2-methyl-4-pyrimidin-2-yloxyphenyl)urea](/img/structure/B7535275.png)